molecular formula C14H21ClN2OS B2378187 2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide CAS No. 2411276-34-9

2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide

Cat. No.: B2378187
CAS No.: 2411276-34-9
M. Wt: 300.85
InChI Key: AJIXKXODKHWDHV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a chlorinated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Chlorination and Amide Formation: The final steps involve chlorination of the intermediate compound followed by the formation of the amide bond through a reaction with a suitable amine and acid chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The thiophene and piperidine rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]acetamide
  • 2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]butanamide

Uniqueness

2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the piperidine ring contributes to its binding affinity in biological systems.

Properties

IUPAC Name

2-chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2OS/c1-10(15)14(18)16-9-11-5-3-7-17(2)13(11)12-6-4-8-19-12/h4,6,8,10-11,13H,3,5,7,9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIXKXODKHWDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCN(C1C2=CC=CS2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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